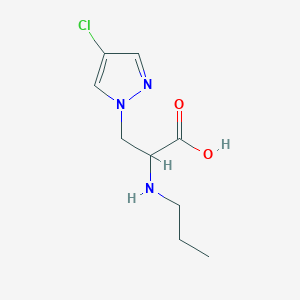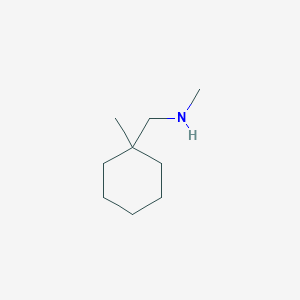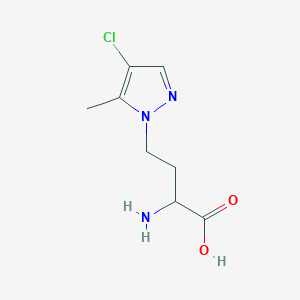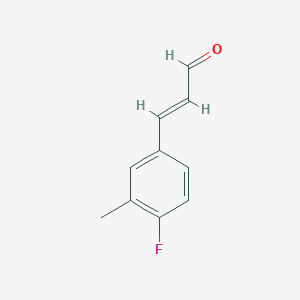
4-Chloro-3-(trifluoromethyl)phenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is an organic compound with the molecular formula C8H3ClF3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve low temperatures to control the reactivity of phosgene and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, and can handle the hazardous nature of phosgene more safely. The use of automated systems also helps in maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(trifluoromethyl)phenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-chloro-3-(trifluoromethyl)phenol and carbon dioxide.
Reduction: The compound can be reduced to form 4-chloro-3-(trifluoromethyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Thiocarbonates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, releasing carbon dioxide in the process. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the preparation of a wide range of derivatives. Its trifluoromethyl group also enhances its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H3Cl2F3O2 |
|---|---|
Peso molecular |
259.01 g/mol |
Nombre IUPAC |
[4-chloro-3-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-6-2-1-4(15-7(10)14)3-5(6)8(11,12)13/h1-3H |
Clave InChI |
MYORDDIOFHCXPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(=O)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


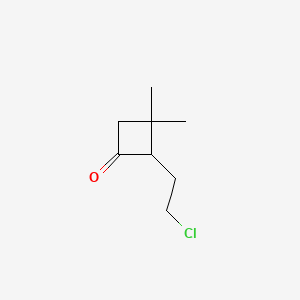
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
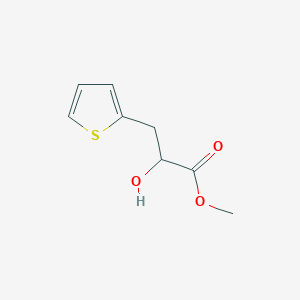
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
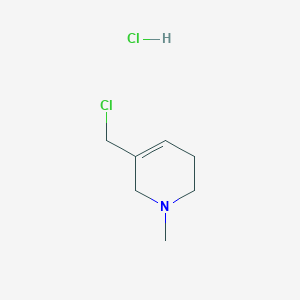
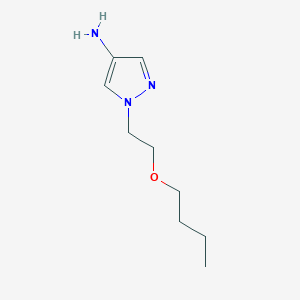
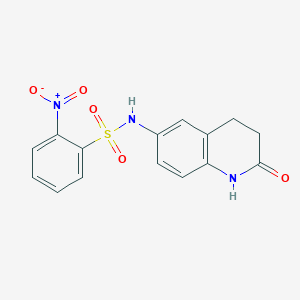
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
